molecular formula C10H15BrN2 B600103 N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine CAS No. 104290-47-3

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Cat. No.: B600103
CAS No.: 104290-47-3
M. Wt: 243.148
InChI Key: DSMWRVBFUKIBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, featuring a brominated pyridine ring, makes it a valuable intermediate for synthesizing more complex molecules . This compound is primarily utilized in exploratory research to develop novel therapeutic agents. Researchers are investigating its potential application in designing inhibitors for specific biological targets. For instance, structurally similar compounds have been studied for their activity against kinase targets, such as the RAF selective back pocket, which is a promising site for developing new inhibitors in oncology research . The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, allowing for the creation of a diverse library of compounds for biological screening. This makes it a versatile building block in the pursuit of new small-molecule probes and lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-4-13(2)8-9-5-10(11)7-12-6-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMWRVBFUKIBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745298
Record name N-[(5-Bromopyridin-3-yl)methyl]-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-47-3
Record name N-[(5-Bromopyridin-3-yl)methyl]-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(Bromomethyl)-5-bromopyridine

The precursor 3-(bromomethyl)-5-bromopyridine is synthesized via bromination of 5-bromo-3-pyridinemethanol using phosphorus tribromide (PBr₃):

5-Bromo-3-pyridinemethanol+PBr3CHCl3,025C3-(Bromomethyl)-5-bromopyridine+H3PO3\text{5-Bromo-3-pyridinemethanol} + \text{PBr}3 \xrightarrow{\text{CHCl}3, 0–25^\circ\text{C}} \text{3-(Bromomethyl)-5-bromopyridine} + \text{H}3\text{PO}3

Typical Conditions :

  • Solvent: Chloroform or dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 75–85%

Alkylation Reaction

N-Methylpropan-1-amine reacts with 3-(bromomethyl)-5-bromopyridine in a nucleophilic substitution:

3-(Bromomethyl)-5-bromopyridine+N-Methylpropan-1-amineBase, SolventTarget Compound+HBr\text{3-(Bromomethyl)-5-bromopyridine} + \text{N-Methylpropan-1-amine} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} + \text{HBr}

Optimized Parameters :

ParameterValue
SolventDMF or THF
BaseK₂CO₃ or Et₃N
Temperature60–80°C
Reaction Time12–24 hours
Yield65–78%

Workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

Reductive Amination of 5-Bromo-3-pyridinecarbaldehyde

This one-pot method avoids handling brominated intermediates and is favored for its simplicity.

Reaction Mechanism

5-Bromo-3-pyridinecarbaldehyde condenses with N-methylpropan-1-amine to form an imine intermediate, which is reduced to the target amine:

5-Bromo-3-pyridinecarbaldehyde+N-Methylpropan-1-amineNaBH3CNTarget Compound\text{5-Bromo-3-pyridinecarbaldehyde} + \text{N-Methylpropan-1-amine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Conditions :

  • Solvent: Methanol or ethanol

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Temperature: Room temperature

  • Yield: 60–70%

Limitations

  • Requires anhydrous conditions to prevent aldehyde oxidation.

  • Scalability is hindered by the cost of NaBH₃CN.

Mitsunobu Reaction for Amine Bond Formation

The Mitsunobu reaction offers an alternative route using 5-bromo-3-pyridinemethanol.

Reaction Setup

5-Bromo-3-pyridinemethanol+N-Methylpropan-1-amineDIAD, PPh3Target Compound\text{5-Bromo-3-pyridinemethanol} + \text{N-Methylpropan-1-amine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

Key Parameters :

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 55–65%

Advantages

  • Avoids hazardous brominated intermediates.

  • Stereospecificity ensures high purity.

Optimization of Reaction Conditions

Solvent Effects

SolventReaction RateYield (%)
DMFFast78
THFModerate70
EthanolSlow60

Polar aprotic solvents like DMF enhance nucleophilicity but require rigorous drying.

Temperature Impact

Elevating temperatures to 80°C in alkylation reactions reduces reaction time by 30% but risks side reactions like Hofmann elimination.

Purification and Characterization

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane)

  • Recrystallization from ethanol/water mixtures

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyridine-H), 8.02 (d, J = 2.0 Hz, 1H, pyridine-H), 3.72 (s, 2H, CH₂N), 2.92 (t, J = 7.2 Hz, 2H, NCH₂), 2.32 (s, 3H, NCH₃), 1.82–1.75 (m, 2H, CH₂), 1.55–1.48 (m, 2H, CH₂).

  • MS (ESI+) : m/z 273.1 [M+H]⁺.

Comparative Analysis of Synthesis Methods

MethodYield (%)CostScalability
Alkylation78ModerateHigh
Reductive Amination70HighModerate
Mitsunobu65Very HighLow

Alkylation remains the most efficient for industrial-scale production due to reagent availability and high yields.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.

  • Waste Management : HBr neutralization with NaOH minimizes environmental impact.

Mechanism of Action

The mechanism by which N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The methylpropanamine chain can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Key Structural Differences

The following compounds share the pyridine core and bromine substituent but differ in alkyl chain length, branching, and amine substitution:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-((5-Bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (Target) 104290-47-3 C₁₀H₁₅BrN₂ 243.143 Tertiary amine, linear propyl chain
N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine 1179257-33-0 C₁₀H₁₅BrN₂ 243.15 Secondary amine, longer butyl chain
N-((5-Bromopyridin-3-yl)methyl)propan-1-amine 1152879-11-2 C₉H₁₃BrN₂ 229.12 Secondary amine, no N-methyl group
N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine 1183244-40-7 C₁₀H₁₅BrN₂ 243.15 Branched isobutyl chain, secondary amine
3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine - C₁₇H₂₀BrN₂ 338.26 Bromophenyl and pyridyl substituents, tertiary amine

Physicochemical Properties

  • Basicity : The tertiary amine in the target compound (pKa ~9–10) is less basic than secondary amines (e.g., CAS 1152879-11-2, pKa ~10–11) due to the electron-donating N-methyl group .
  • Reactivity : The 5-bromopyridine moiety in all compounds enables Suzuki-Miyaura cross-coupling reactions, but steric hindrance from branched chains (e.g., 2-methylpropan-1-amine) may reduce reaction efficiency .

Research Findings and Data

Purity and Characterization

  • Target Compound : >95% purity confirmed via HPLC; characterized by ¹H/¹³C NMR and HRMS .

Biological Activity

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H15BrN2
  • Molecular Weight : Approximately 243.14 g/mol
  • IUPAC Name : this compound

The presence of a brominated pyridine moiety and an amine group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the amine group enhance its binding affinity, which may lead to modulation of target activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering signal transduction processes.

Pharmacological Profile

Preliminary studies suggest that this compound exhibits several pharmacological activities:

  • Antiproliferative Effects : In vitro studies indicate that it may possess cytotoxic properties against various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Neuroprotective Properties : Some research suggests it may have protective effects on neuronal cells, although further studies are required.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
N-(pyridin-3-yl)methyl)-2-methylpropan-1-aminePyridine without bromineLower binding affinity
5-Bromo-N-(methyl)pyridinylacetamideAcetamide derivativeModerate enzyme inhibition
N-(4-bromophenyl)-2-methylpropanamideAromatic amideAntimicrobial activity

The unique bromination pattern and pyridine configuration in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • Antiproliferative Activity : A study assessed the cytotoxic effects of this compound on MDA-MB-453 cells, revealing a GI50 value of approximately 60 μM, indicating moderate antiproliferative activity compared to other tested compounds .
  • Antimicrobial Studies : Investigations into its antimicrobial properties showed promising results against specific bacterial strains, suggesting potential utility in treating infections .
  • Mechanistic Insights : Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects, including detailed binding studies and structure–activity relationship (SAR) analyses .

Q & A

Q. What are the key considerations for synthesizing N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions to introduce the bromopyridine and methylpropan-1-amine moieties. Key steps include:

  • Intermediate preparation : Start with 5-bromopyridine-3-carbaldehyde, followed by reductive amination using methylpropan-1-amine under inert conditions (e.g., nitrogen atmosphere) .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Continuous flow reactors can enhance reproducibility and yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural validation :
    • X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement for challenging crystals) .
    • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., bromine at pyridine C5, methyl groups at N-position) .
  • HRMS : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.03) .
  • Physicochemical properties :
    • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO.
    • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding mechanisms of this compound?

Methodological Answer:

  • Target prediction :
    • Use SwissTargetPrediction or AutoDock Vina to screen kinase or GPCR targets, leveraging the bromopyridine moiety’s affinity for ATP-binding pockets .
    • Validate docking results with molecular dynamics simulations (GROMACS) to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
  • Mechanistic studies :
    • Enzyme inhibition assays : Test against kinases (e.g., EGFR, BRAF) using ADP-Glo™ kits. Compare IC₅₀ values with structural analogs (e.g., 5-chloropyridine derivatives) to identify SAR trends .

Q. What strategies resolve contradictions in reported biological activities of bromopyridine derivatives?

Methodological Answer:

  • Data triangulation :
    • In vitro vs. in vivo : Compare cell-based assays (e.g., MTT for cytotoxicity) with murine models (e.g., xenograft tumors) to assess translational relevance .
    • Dose-response validation : Replicate studies using standardized protocols (e.g., fixed DMSO concentration ≤0.1% in assays) .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers. Use Bayesian statistics to quantify uncertainty in reported IC₅₀ values .

Q. How can researchers design experiments to study the compound’s metabolic stability and toxicity?

Methodological Answer:

  • Metabolic profiling :
    • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-QTOF-MS (e.g., hydroxylation at pyridine C2) .
    • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Toxicity screening :
    • hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 μM preferred) .
    • Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains .

Q. What crystallographic tools are recommended for resolving ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement :
    • SHELXL : Apply TWIN/BASF commands for twinned crystals. Use HKLF5 format for multi-component datasets .
    • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N–H···Br interactions) .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?

Methodological Answer:

  • Halogen scanning : Synthesize analogs with Cl, F, or I at pyridine C5. Compare:
    • Electronic effects : DFT calculations (Gaussian 16) to assess Hammett σ values and charge distribution .
    • Bioactivity : Test against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituent electronegativity with potency .
  • Stability studies : Monitor degradation in simulated gastric fluid (pH 1.2) to evaluate halogen-dependent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.